molecular formula C8H13BN2O4 B11891454 (2,4-Diethoxypyrimidin-5-yl)boronic acid

(2,4-Diethoxypyrimidin-5-yl)boronic acid

Cat. No.: B11891454
M. Wt: 212.01 g/mol
InChI Key: WYAACCBSNYMABD-UHFFFAOYSA-N
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Description

(2,4-Diethoxypyrimidin-5-yl)boronic acid is an organoboron compound with the molecular formula C8H13BN2O4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of boronic acid functionality makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Diethoxypyrimidin-5-yl)boronic acid typically involves the borylation of a pyrimidine derivative. One common method is the reaction of 2,4-diethoxypyrimidine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronic acid group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2,4-Diethoxypyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form a boronic ester or borate.

    Substitution: The ethoxy groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Suzuki-Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds.

    Oxidation: The major products are boronic esters or borates.

    Substitution: The major products are substituted pyrimidine derivatives.

Scientific Research Applications

(2,4-Diethoxypyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (2,4-Diethoxypyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.

    Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethoxypyrimidin-5-yl)boronic acid
  • (2,6-Dimethoxypyrimidin-5-yl)boronic acid
  • 2,4-Dimethoxypyrimidine-5-boronic acid pinacol ester

Uniqueness

(2,4-Diethoxypyrimidin-5-yl)boronic acid is unique due to its ethoxy groups, which can influence its reactivity and solubility compared to its methoxy counterparts. The ethoxy groups can also provide additional sites for further functionalization, making it a versatile reagent in organic synthesis.

Biological Activity

(2,4-Diethoxypyrimidin-5-yl)boronic acid is a compound of significant interest within medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antibacterial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Overview of Boronic Acids

Boronic acids, including this compound, are characterized by their Lewis acidity and ability to form reversible covalent bonds with diols. This unique property enables them to interact with various biological molecules, making them valuable in drug design and development.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids. For instance, compounds similar to this compound have shown promising results as proteasome inhibitors. The mechanism involves the inhibition of the cell cycle at the G2/M phase, leading to growth inhibition in cancer cells.

Compound TypeIC50 (nM)Cell Line
Dipeptide Boronic Acid8.21U266
Dipeptide Boronic Acid6.74MGC-803

These results indicate that this compound may possess similar inhibitory effects on cancer cell proliferation .

2. Antibacterial Activity

The antibacterial properties of boronic acids have been extensively studied. For example, a related compound demonstrated effectiveness against Escherichia coli with an IC50 value of 6.50 mg/mL. This suggests that this compound might also exhibit significant antibacterial activity.

Bacterial StrainConcentration (mg/mL)Effectiveness
E. coli (ATCC 25922)6.50Effective

Case Study 1: Anticancer Mechanism

A study focused on the mechanism of action for a series of boronic acids revealed that they act as competitive inhibitors of certain proteases involved in cancer progression. The binding affinity was significantly higher than that of traditional chemotherapeutics like darunavir, indicating a potential for enhanced efficacy in cancer treatment .

Case Study 2: Antibacterial Efficacy

Another investigation explored the antibacterial effects of various boronic acid derivatives against common pathogens. The results indicated that these compounds could inhibit bacterial growth effectively without causing toxicity to human cells. This highlights their potential for therapeutic applications in treating bacterial infections .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the behavior of this compound in biological systems. Initial findings suggest favorable absorption and distribution profiles, although further optimization is needed to enhance therapeutic concentrations at target sites .

Properties

Molecular Formula

C8H13BN2O4

Molecular Weight

212.01 g/mol

IUPAC Name

(2,4-diethoxypyrimidin-5-yl)boronic acid

InChI

InChI=1S/C8H13BN2O4/c1-3-14-7-6(9(12)13)5-10-8(11-7)15-4-2/h5,12-13H,3-4H2,1-2H3

InChI Key

WYAACCBSNYMABD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1OCC)OCC)(O)O

Origin of Product

United States

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